The synthesis of m-PEG5-CH2COOH can be achieved through various methods that typically involve the functionalization of polyethylene glycol with carboxylic acid groups. A common approach includes:
This method allows for precise control over the molecular weight and functionalization of the polyethylene glycol chain, resulting in a compound suitable for various applications in biochemistry and drug development .
The molecular structure of m-PEG5-CH2COOH consists of a hydrophilic polyethylene glycol backbone with five ethylene glycol units and a terminal carboxylic acid group. The structure can be represented as follows:
The presence of multiple ether linkages contributes to the compound's solubility in aqueous environments, making it ideal for biological applications .
m-PEG5-CH2COOH participates in several chemical reactions due to its functional groups:
These reactions are crucial for developing drug delivery systems that enhance the pharmacokinetic properties of therapeutic agents .
The mechanism of action for m-PEG5-CH2COOH primarily revolves around its role as a linker in drug conjugates:
This mechanism is particularly beneficial in the design of antibody-drug conjugates and PROTACs (proteolysis-targeting chimeras), which leverage cellular degradation pathways for targeted therapy .
m-PEG5-CH2COOH exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Solid powder |
Purity | ≥98% |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Conditions | Dry, dark at -20 °C |
Shelf Life | ≥12 months |
These properties make m-PEG5-CH2COOH suitable for various applications in drug formulation and delivery systems .
m-PEG5-CH2COOH finds extensive applications across multiple scientific fields:
The versatility and biocompatibility of m-PEG5-CH2COOH make it an invaluable tool in modern pharmaceutical research and development .
Polyethylene glycol (PEG) conjugation revolutionized biotherapeutics by addressing critical limitations of native biomolecules. Conventional polydisperse PEG mixtures impart beneficial properties—including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity—but suffer from batch variability and unpredictable pharmacokinetics [5]. The shift toward monodisperse PEG derivatives like m-PEG5-CH2COOH represents a paradigm shift, enabling precise control over bioconjugate architecture. This precision linker facilitates reproducible drug-antibody ratios (DAR) in antibody-drug conjugates (ADCs) and optimized spatial orientation in PROTACs, directly impacting therapeutic efficacy [1] [3]. The terminal carboxylic acid (-CH₂COOH) serves as a versatile conjugation handle, enabling amide bond formation with lysine residues or engineered cysteines via carbodiimide chemistry (EDC/DCC) or NHS ester activation [4] [9].
Table 1: Key Attributes of m-PEG5-CH₂COOH in Biotherapeutics
Property | Specification | Impact on Bioconjugates |
---|---|---|
Molecular Formula | C₁₃H₂₆O₈ | Predictable mass distribution |
Molecular Weight | 310.34 g/mol [1] | Batch-to-batch consistency |
Terminal Functional Group | Carboxylic acid (-COOH) | Controlled site-specific conjugation |
PEG Spacer Length | 5 ethylene oxide units | Optimal balance of flexibility/rigidity |
Solubility | >200 mg/mL in DMSO [3] | Aqueous compatibility for biologics |
The development of functional linkers progressed from simple alkyl chains to heterobifunctional PEG architectures. Early polydisperse PEGs (e.g., mPEG-Succinimidyl Carboxyl Methyl Ester) introduced hydrophilicity but lacked molecular precision, leading to inconsistent conjugate performance [9]. m-PEG5-CH₂COOH emerged as a monodisperse alternative with exact molecular weight (310.34 g/mol) and defined ethylene oxide repeats (n=5), enabling reproducible drug loading and steric control [1] [8]. Its structural design bridges "long-chain" (PEG₆–PEG₁₂) and "short-chain" (PEG₁–PEG₃) linkers, offering:
Table 2: Evolution of PEG-Based Linkers
Linker Generation | Example | Limitations | m-PEG5-CH₂COOH Advantages |
---|---|---|---|
1st (Polydisperse) | mPEG-NHS (5kDa) | Variable MW, immunogenicity risks | Monodisperse, low anti-PEG antibody risk |
2nd (Heterobifunctional) | NH₂-PEG₄-COOH | Limited spacer length control | Precise 5-unit EO spacer |
3rd (Monodisperse) | Br-PEG₅-CH₂COOH [6] | Requires additional modification steps | Direct carboxylic acid functionality |
m-PEG5-CH₂COOH exhibits three key structural innovations that address limitations of conventional PEG derivatives:
Terminal Acetic Acid Moiety: Unlike standard PEG-acids with propionic acid termini (e.g., HOOC-CH₂CH₂-(OCH₂CH₂)ₓ-), its -O-CH₂-COOH group eliminates a methylene unit, reducing hydrophobicity and steric hindrance during conjugation. This enhances reaction kinetics with amines and minimizes aggregation in ADCs [3] [8].
Precise Ethylene Oxide Chain: The defined pentameric structure (vs. polydisperse mixtures averaging MW 250–300 Da) enables reproducible pharmacokinetics. Computational modeling reveals the 5-EO unit span optimizes:
Notably, CAS number discrepancies (16142-03-3 vs. 16024-66-1) reflect isomeric variations in commercial products, underscoring the need for analytical characterization via 1H NMR (δ 3.65 ppm, EO backbone; δ 3.39 ppm, methoxy; δ 4.12 ppm, -OCH₂COOH) and HPLC-MS [1] [3] [8].
Table 3: Structural Comparison of PEG Carboxylic Acid Derivatives
Parameter | Conventional PEG-COOH | m-PEG5-CH₂COOH | Functional Advantage |
---|---|---|---|
Dispersity (Đ) | 1.05–1.20 (polydisperse) | 1.000 (monodisperse) | Batch reproducibility |
Acid Spacer Length | -O-CH₂CH₂-COOH (C2) | -O-CH₂-COOH (C1) | Reduced steric hindrance |
EO Unit Control | Average (e.g., PEG₅₀₀) | Exact (5 EO units) | Predictable conformation |
Hydrophobicity (Log P) | -1.2 to -0.8 | -1.38 [3] | Enhanced aqueous solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7